Z-Gly-Pro-pNA

描述

属性

IUPAC Name |

benzyl N-[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSFKPOIVELPQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585043 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-15-3 | |

| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-(4-nitrophenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Gly-Pro-pNA: A Chromogenic Substrate for Prolyl Endopeptidase in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl endopeptidase (PREP), a serine protease that cleaves peptides on the C-terminal side of proline residues, is a significant enzyme implicated in various physiological and pathological processes, including neuropeptide metabolism, inflammation, and neurodegenerative diseases. The synthetic chromogenic substrate, Z-Gly-Pro-pNA (Nα-Carbobenzoxy-Glycyl-Prolyl-p-Nitroanilide), serves as an invaluable tool for the sensitive and specific measurement of PREP activity. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its use in PREP assays, a summary of its kinetic parameters, and a discussion of the signaling pathways in which PREP is involved. This document is intended to be a thorough resource for researchers and professionals in drug development engaged in the study of prolyl endopeptidase and the screening of its inhibitors.

Introduction to Prolyl Endopeptidase and the this compound Substrate

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a cytosolic enzyme that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1] Its unique specificity for cleaving peptide bonds at the C-terminal side of proline residues makes it a key regulator in many biological pathways.[1] Altered PREP activity has been linked to several neuropsychiatric and inflammatory disorders, positioning it as a compelling therapeutic target.[2]

To investigate the function of PREP and to screen for potential inhibitors, a reliable and straightforward assay is essential. This compound is a synthetic peptide substrate specifically designed for this purpose.[3] The principle of the assay is based on the enzymatic cleavage of the Pro-pNA bond by PREP. This reaction releases the chromogenic molecule p-nitroanilide (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[4][5] The rate of pNA formation is directly proportional to the PREP activity, providing a simple and robust method for enzyme characterization and inhibitor screening.

Biochemical and Physical Properties of this compound

A thorough understanding of the substrate's properties is critical for accurate and reproducible experimental design.

| Property | Value | Reference |

| CAS Number | 65022-15-3 | [5] |

| Molecular Formula | C₂₁H₂₂N₄O₆ | [5] |

| Molecular Weight | 426.42 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF (e.g., 20 mg/mL), partially soluble in ethanol (12 mg/mL), and poorly soluble in PBS (pH 7.2, 0.25 mg/mL). | [5] |

| Storage | Store at -20°C for long-term stability. | [3] |

Quantitative Data: Kinetic Parameters and Optimal Conditions

The efficiency of this compound as a substrate for PREP is characterized by its kinetic constants. Furthermore, the enzyme's activity is highly dependent on the experimental conditions.

Kinetic Parameters of Prolyl Endopeptidase with this compound

| Parameter | Value | Enzyme Source | Reference |

| Km | 0.81 mM | Wild-type Aeromonas punctata PREP | [2] |

| kcat | 505 s⁻¹ | Wild-type Aeromonas punctata PREP | [2] |

| kcat/Km | 623 s⁻¹mM⁻¹ | Wild-type Aeromonas punctata PREP | [2] |

| Km | 1.4 x 10⁻⁴ M (0.14 mM) | Flavobacterium meningosepticum PREP (with Z-Gly-Pro-2NNap) |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Optimal Assay Conditions

| Parameter | Optimal Range/Value | Reference |

| pH | 6.5 - 8.0 | |

| Temperature | 30 - 37°C | |

| Wavelength for pNA detection | 405 - 410 nm | [4][5] |

Experimental Protocols

Below are detailed methodologies for performing a standard prolyl endopeptidase activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 8.0. Other suitable buffers include potassium phosphate buffer (pH 7.0).

-

Substrate Stock Solution: Prepare a 5 mM stock solution of this compound. Due to its limited aqueous solubility, dissolve the substrate in 40% dioxane. This may require gentle warming (e.g., 60°C) to fully dissolve, followed by cooling to the assay temperature. Prepare this solution fresh.

-

Enzyme Solution: Dilute the prolyl endopeptidase to the desired concentration (e.g., 40 nM) in the assay buffer. Keep the enzyme on ice until use.

-

Stop Solution (for endpoint assays): 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100.

Assay Procedure (Endpoint Method)

This protocol is adapted from a method for a proline-specific endopeptidase.

-

In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding:

-

1.0 mL of Assay Buffer

-

0.25 mL of 5 mM this compound substrate solution

-

-

Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

-

Incubate the reaction for a specific time (e.g., 5-15 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 2.0 mL of the Stop Solution.

-

Measure the absorbance of the released p-nitroanilide at 410 nm using a spectrophotometer.

-

Blank Preparation: To account for any non-enzymatic hydrolysis of the substrate, prepare a blank by adding the Stop Solution to the reaction mixture before adding the enzyme solution.

Assay Procedure (Kinetic Method)

This method allows for the continuous monitoring of enzyme activity.

-

In a temperature-controlled microplate reader or spectrophotometer, add the following to each well/cuvette:

-

A volume of assay buffer to bring the final reaction volume to, for example, 200 µL.

-

The desired final concentration of this compound (this can be varied for kinetic studies).

-

-

Equilibrate the plate/cuvette to the desired temperature (e.g., 34°C).[2]

-

Initiate the reaction by adding the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.

Data Analysis

The concentration of the product, p-nitroanilide, can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (which is pH-dependent and should be determined under the specific assay conditions; a commonly used value is around 8,800 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length of the cuvette or well.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for PREP Activity Assay

References

- 1. genecards.org [genecards.org]

- 2. NEUTROPHILS CONTAIN PROLYL ENDOPEPTIDASE AND GENERATE THE CHEMOTACTIC PEPTIDE, PGP, FROM COLLAGEN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gly-Pro-pNA: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA) is a critical tool for the characterization of prolyl endopeptidase (PEP) activity. This synthetic chromogenic substrate provides a reliable and straightforward method for monitoring enzyme kinetics, screening for inhibitors, and understanding the role of PEP in various physiological and pathological processes.

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and visual diagrams to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

This compound is a peptide derivative designed to be a specific substrate for prolyl endopeptidase. Its structure consists of a dipeptide, Gly-Pro, with the N-terminus of glycine protected by a carbobenzoxy (Z) group and the C-terminus of proline linked to a p-nitroanilide (pNA) moiety.[1] This design is central to its function as a chromogenic substrate.

Structure

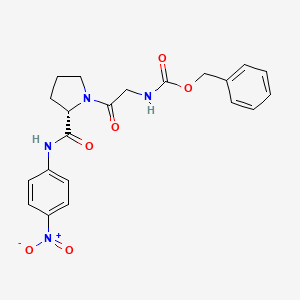

The chemical structure of this compound is depicted below:

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₄O₆ | [2][3] |

| Molecular Weight | 426.42 g/mol | [2] |

| CAS Number | 65022-15-3 | [2][3] |

| Appearance | White to off-white or slightly yellowish solid powder | [2][4] |

| Purity | ≥98% or ≥99.0% (HPLC) | [3][4] |

| Melting Point | 128-132 °C | [4] |

| λmax (Substrate) | 314 nm | [3][5] |

| Storage Temperature | -20°C or 0-8°C | [2][4] |

Solubility

The solubility of this compound in various solvents is a critical consideration for experimental design.

| Solvent | Solubility | Reference(s) |

| DMSO | 175 mg/mL (410.39 mM) or 20 mg/mL | [2][3] |

| DMF | 20 mg/mL | [3] |

| Ethanol | 12 mg/mL | [3] |

| PBS (pH 7.2) | 0.25 mg/mL | [3] |

| 40% Dioxane | Soluble with heating to 60°C | [4] |

Enzymatic Reaction and Detection

Prolyl endopeptidase catalyzes the hydrolysis of the peptide bond between the proline and the p-nitroanilide moiety in this compound. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 410 nm.

The activity of the enzyme can be quantified by monitoring the rate of pNA formation. The concentration of pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

| Product | Molar Extinction Coefficient (ε) at 410 nm | Reference(s) |

| p-Nitroaniline (pNA) | 8800 M⁻¹cm⁻¹ | [6][7] |

Experimental Protocol: Prolyl Endopeptidase Activity Assay

This section provides a detailed methodology for a standard prolyl endopeptidase activity assay using this compound.

Reagents and Materials

-

This compound (Substrate)

-

Prolyl Endopeptidase (Enzyme)

-

Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 7.0

-

Substrate Solvent: 40% (v/v) Dioxane in water

-

Stopping Reagent: 1 M Acetate buffer, pH 4.0, containing 10% Triton X-100

-

Enzyme Diluent: 50 mM Potassium Phosphate buffer, pH 7.0

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes (1 cm path length)

-

Incubator or water bath at 30°C

Procedure

-

Substrate Preparation: Dissolve this compound in 40% dioxane to a final concentration of 5 mM. This may require heating in a 60°C water bath. Prepare this solution fresh before use.[4]

-

Enzyme Preparation: On the day of the assay, prepare a dilution of the prolyl endopeptidase in ice-cold enzyme diluent to a concentration of 0.05-0.2 U/mL.

-

Reaction Mixture: In a test tube, combine 1.0 mL of 0.1 M potassium phosphate buffer (pH 7.0) and 0.25 mL of the 5 mM this compound solution.

-

Equilibration: Equilibrate the reaction mixture at 30°C for approximately 5 minutes.

-

Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the reaction mixture and mix gently.

-

Incubation: Incubate the reaction at 30°C for precisely 5 minutes.

-

Termination of Reaction: Stop the reaction by adding 2.0 mL of the 1 M acetate buffer (pH 4.0) containing 10% Triton X-100.

-

Measurement: Measure the absorbance of the solution at 410 nm using a spectrophotometer.

-

Blank Preparation: Prepare a blank by adding the stopping reagent to the reaction mixture before the addition of the enzyme solution. Incubate for 5 minutes at 30°C and then add the enzyme solution. Measure the absorbance at 410 nm.

-

Calculation of Activity: The enzyme activity can be calculated using the following formula:

Activity (U/mg) = [(ΔA/min) x V_total] / [ε x l x V_enzyme x C_enzyme]

Where:

-

ΔA/min = (A_sample - A_blank) / incubation time (min)

-

V_total = Total volume of the reaction mixture before stopping (mL)

-

ε = Molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹)

-

l = Path length of the cuvette (cm)

-

V_enzyme = Volume of enzyme solution added (mL)

-

C_enzyme = Concentration of the enzyme in the stock solution (mg/mL)

-

Mechanism of Prolyl Endopeptidase Action

The catalytic mechanism of prolyl endopeptidase is understood to follow an induced-fit model. The enzyme consists of two domains: a catalytic domain with a typical α/β-hydrolase fold and a β-propeller domain. In its native state, the enzyme exists in an open conformation. Upon substrate binding, a significant conformational change occurs, leading to a closed state that brings the substrate into the active site for catalysis.[2][3][8]

This induced-fit mechanism is crucial for the enzyme's specificity, ensuring that only appropriate peptide substrates are cleaved.

Conclusion

This compound remains an indispensable substrate for the study of prolyl endopeptidase. Its well-defined chemical properties, coupled with a straightforward and reliable assay protocol, make it an ideal choice for researchers in academia and the pharmaceutical industry. The information and protocols provided in this guide are intended to support the effective application of this compound in advancing our understanding of PEP and its role in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induced-fit Mechanism for Prolyl Endopeptidase | Semantic Scholar [semanticscholar.org]

- 4. toyobo-global.com [toyobo-global.com]

- 5. caymanchem.com [caymanchem.com]

- 6. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Z-Gly-Pro-pNA: A Chromogenic Substrate for the Detection of Serine Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-pNA (N-carbobenzoxy-Glycyl-L-prolyl-p-nitroanilide) is a synthetic chromogenic substrate widely employed for the sensitive and specific detection of serine protease activity, particularly those with post-proline cleaving specificity.[1][2][3] This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in academic research and drug discovery.

Serine proteases represent a large and diverse family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity.[4] Their dysregulation is implicated in numerous pathologies, making them attractive therapeutic targets. Prolyl endopeptidases (PEPs) and dipeptidyl peptidase-IV (DPP-IV) are key examples of serine proteases that preferentially cleave peptide bonds C-terminal to proline residues.[5][6] this compound is specifically designed to be a high-quality substrate for these enzymes.

Mechanism of Action

The utility of this compound as a chromogenic substrate lies in its straightforward enzymatic cleavage, which results in a readily quantifiable color change. The substrate consists of a dipeptide, Gly-Pro, linked to a p-nitroaniline (pNA) moiety. The N-terminus of the glycine is protected by a carbobenzoxy (Z) group.

In the presence of a suitable serine protease, the peptide bond between the proline residue and the p-nitroaniline is hydrolyzed. This enzymatic cleavage releases the p-nitroaniline molecule, which is a yellow chromophore with a distinct absorbance maximum at 410 nm.[7][8] The rate of p-nitroaniline release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the serine protease.

Target Serine Proteases

This compound is primarily used to assay the activity of prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), and dipeptidyl peptidase-IV (DPP-IV).

-

Prolyl Endopeptidase (PEP)/Prolyl Oligopeptidase (POP): These enzymes are cytosolic serine proteases that cleave peptide bonds on the carboxyl side of proline residues within peptides that are less than 30 amino acids in length.[9] They are implicated in the metabolism of neuropeptides and peptide hormones, and their dysregulation has been linked to neurodegenerative diseases, and psychiatric disorders.[4][5][10]

-

Dipeptidyl Peptidase-IV (DPP-IV/CD26): This is a transmembrane glycoprotein and a soluble plasma enzyme that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[11][12] DPP-IV plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[13] Consequently, DPP-IV inhibitors are a major class of drugs for the treatment of type 2 diabetes.[11][14]

Quantitative Data: Kinetic Parameters

The efficiency of this compound hydrolysis by various serine proteases can be compared using their kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Optimal pH |

| Prolyl Endopeptidase (PEP) | Flavobacterium sp. | 140 | N/A | 6.5 |

| Prolyl Oligopeptidase (POP) | Bovine Serum | 54 | N/A | 7.4 - 8.0 |

| Dipeptidyl Peptidase-IV (DPP-IV) | Human | N/A | N/A | 7.8 |

| Z-Pro-prolinal-insensitive peptidase (ZIP) | Bovine Serum | 54 | N/A | 7.4 - 8.0 |

Note: N/A indicates that the data was not available in the searched sources. The Km value for the ZIP peptidase from bovine serum was determined using a fluorogenic substrate, Z-Gly-Pro-MCA, but is included for comparative purposes due to the structural similarity of the peptide portion.[9]

Experimental Protocols

General Assay Protocol for Serine Protease Activity

This protocol provides a general framework for measuring serine protease activity using this compound. Specific parameters such as enzyme and substrate concentrations, and incubation times may need to be optimized for different enzymes and experimental conditions.

Materials:

-

This compound substrate

-

Serine protease of interest (e.g., purified enzyme, cell lysate, or plasma sample)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, or as optimized for the specific enzyme)

-

Solvent for this compound (e.g., DMSO or 40% dioxane in water)[7]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). The substrate may require gentle warming to fully dissolve.[7]

-

Enzyme Preparation: Prepare a solution of the serine protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

Assay buffer

-

Enzyme solution

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of this compound per minute under the specified conditions.

-

Troubleshooting

-

Low Signal: Increase enzyme concentration, incubation time, or temperature (within the enzyme's stability range).

-

High Background: Check for non-enzymatic hydrolysis of the substrate. Run a control reaction without the enzyme.

-

Non-linear Reaction Rate: Ensure the substrate is not depleted during the assay. If necessary, reduce the enzyme concentration or incubation time. The presence of inhibitors in the sample can also cause non-linearity.

-

Inconsistent Results: The presence of Z-Pro-prolinal-insensitive peptidases (ZIPs) can lead to residual activity even with inhibitors.[15] Consider using more specific substrates or biochemical separation methods if necessary.[15]

Signaling Pathways and Biological Relevance

The serine proteases targeted by this compound are involved in critical signaling pathways relevant to various diseases.

Prolyl Oligopeptidase (POP) in Neurodegenerative Diseases

POP is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4] It is thought to contribute to these conditions through both its enzymatic and non-enzymatic functions.[1][4] POP can cleave neuropeptides involved in cognition and memory.[4] Furthermore, POP has been shown to interact with and promote the aggregation of α-synuclein, a key protein in Parkinson's disease pathology.[1] POP inhibitors are being investigated as potential therapeutic agents to mitigate these effects.[1]

Dipeptidyl Peptidase-IV (DPP-IV) in Type 2 Diabetes

DPP-IV is a key regulator of glucose homeostasis. Its primary role in this context is the inactivation of the incretin hormones GLP-1 and GIP (glucose-dependent insulinotropic polypeptide).[11][14] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-IV attenuates their insulinotropic effects. Therefore, inhibition of DPP-IV leads to prolonged activity of incretins, resulting in increased insulin secretion and improved glycemic control in patients with type 2 diabetes.[11][13][14]

Conclusion

This compound is a valuable and versatile tool for the study of serine proteases with post-proline cleaving activity. Its simple, colorimetric readout allows for robust and high-throughput screening of enzyme activity and inhibition. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of important enzymes like prolyl oligopeptidase and dipeptidyl peptidase-IV, thereby facilitating a deeper understanding of their roles in health and disease and aiding in the discovery of novel therapeutics.

References

- 1. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decoding Dissociation Pathways of Ligands in Prolyl Oligopeptidase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. toyobo-global.com [toyobo-global.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 14. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Z-Gly-Pro-pNA in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) serves as a pivotal tool in neuroscience research, primarily for the sensitive and specific measurement of prolyl endopeptidase (PREP) activity. PREP, a serine protease that cleaves peptide bonds on the carboxyl side of proline residues, is increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease, as well as in processes of neuroinflammation and cognitive function. This technical guide provides a comprehensive overview of the applications of this compound in neuroscience, detailing experimental protocols, summarizing key quantitative data, and illustrating the intricate signaling pathways where PREP plays a crucial role.

Core Application: Measuring Prolyl Endopeptidase (PREP) Activity

The fundamental application of this compound lies in its utility as a substrate for PREP. The enzymatic cleavage of this compound by PREP liberates the yellow-colored p-nitroanilide (pNA), which can be quantified spectrophotometrically at a wavelength of 405-410 nm. The rate of pNA formation is directly proportional to the PREP enzyme activity in the sample.

Data Presentation: Enzyme Kinetics

The efficiency of this compound as a substrate for PREP is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Human Brain PREP | This compound | 900 | - | - | [1] |

| Aeromonas punctata PEP | This compound | 810 | 505 | 6.23 x 10⁵ | [2] |

| Flavobacterium sp. PREP | This compound | 140 (Z-Gly-Pro-2NNap) | - | - | [3][4] |

Note: Data for different substrates (e.g., Z-Gly-Pro-2NNap) are included for comparative purposes. The Km value for human brain PREP is notably higher, indicating a lower affinity for the substrate compared to the bacterial enzymes under the tested conditions.

Experimental Protocols

Preparation of Brain Tissue Homogenate for PREP Activity Assay

This protocol is adapted from methodologies used for measuring PREP activity in brain tissue.

Materials:

-

Brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

-

Dounce homogenizer

-

Centrifuge (refrigerated)

Procedure:

-

Dissect the brain region of interest on ice.

-

Weigh the tissue and add 10 volumes (w/v) of ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to separate the cytosolic and particulate fractions.

-

Carefully collect the supernatant (cytosolic fraction) for the PREP activity assay.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

PREP Activity Assay in Brain Homogenates or Cell Lysates

This protocol describes a typical colorimetric assay using this compound.

Materials:

-

Brain homogenate supernatant or cell lysate

-

Assay buffer: 0.1 M Potassium Phosphate buffer, pH 7.0

-

Substrate solution: 5 mM this compound in 40% dioxane (prepare fresh). Caution: Dioxane is a hazardous substance; handle with appropriate safety precautions.

-

Stop solution: 1 M Acetate buffer, pH 4.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

In a 96-well microplate, add the following to each well:

-

100 µL of Assay buffer

-

10-50 µg of protein from the brain homogenate or cell lysate

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the Substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of the Stop solution.

-

Measure the absorbance at 410 nm using a microplate reader.

-

Calculate the PREP activity based on a p-nitroanilide standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Signaling Pathways and Logical Relationships

PREP and α-Synuclein Aggregation in Parkinson's Disease

Prolyl endopeptidase has been shown to interact directly with α-synuclein, a protein central to the pathology of Parkinson's disease. This interaction promotes the formation of α-synuclein oligomers, which are neurotoxic. PREP inhibitors have been demonstrated to reduce α-synuclein aggregation, in part by enhancing its clearance through the autophagy pathway.

PREP and Tau Pathology in Alzheimer's Disease

In the context of Alzheimer's disease, PREP has been linked to the hyperphosphorylation of the tau protein. PREP can negatively regulate the activity of Protein Phosphatase 2A (PP2A), a major phosphatase responsible for dephosphorylating tau. Inhibition of PREP can restore PP2A activity, leading to reduced tau hyperphosphorylation and aggregation.

PREP in Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. Activated microglia, the resident immune cells of the brain, have been shown to release PREP into the extracellular space. This extracellular PREP can contribute to neuronal damage. PREP inhibitors have demonstrated neuroprotective effects by reducing the production of pro-inflammatory cytokines from activated microglia.

A Note on Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is another serine protease that shares some substrate specificity with PREP and can also cleave this compound, albeit with different kinetic properties. FAP expression in the healthy brain is generally low but can be upregulated in pathological conditions, such as in the tumor microenvironment of glioblastoma.[5][6] When using this compound in complex biological samples like brain tumors, it is crucial to consider the potential contribution of FAP to the measured activity. The use of specific inhibitors for PREP and FAP is recommended to differentiate between the activities of these two enzymes.

Conclusion

This compound is an indispensable tool for investigating the role of prolyl endopeptidase in the central nervous system. Its use in robust and sensitive enzymatic assays has been instrumental in elucidating the involvement of PREP in the molecular mechanisms underlying major neurodegenerative diseases and neuroinflammation. The continued application of this compound, in conjunction with specific inhibitors and advanced analytical techniques, will undoubtedly pave the way for a deeper understanding of PREP's function in brain health and disease, and facilitate the development of novel therapeutic strategies targeting this intriguing enzyme.

References

- 1. Purification and characterization of human brain prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toyobo-global.com [toyobo-global.com]

- 4. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]

- 5. academic.oup.com [academic.oup.com]

- 6. P11.41 Comparison of fibroblast activation protein expression and localization in glioblastomas and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Z-Gly-Pro-pNA in Unraveling Neuropeptide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of neuropeptide signaling governs a vast array of physiological processes, from pain perception and mood regulation to appetite control and blood pressure homeostasis. The precise control of these potent signaling molecules is paramount, and their metabolic pathways, specifically their synthesis and degradation, are critical points of regulation. Proline-specific peptidases, a unique class of enzymes that cleave peptide bonds involving the amino acid proline, play a pivotal role in the maturation and inactivation of many neuropeptides. The synthetic chromogenic substrate, Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide), has emerged as an indispensable tool for researchers studying these enzymes and their impact on neuropeptide metabolism. This technical guide provides an in-depth exploration of the application of this compound, focusing on its core utility in assaying the activity of key proline-specific enzymes, Prolyl Endopeptidase (PEP) and Dipeptidyl Peptidase IV (DPP-IV), and its broader implications for understanding neuropeptide signaling and developing novel therapeutics.

Core Concepts: this compound as a Chromogenic Substrate

This compound is a synthetic peptide derivative designed to mimic the natural substrates of certain proline-specific peptidases.[1][2] Its structure consists of a dipeptide (Gly-Pro) with a protective N-terminal benzyloxycarbonyl group (Z) and a C-terminal p-nitroanilide (pNA) moiety. The key to its utility lies in the chromogenic nature of the pNA group. When an enzyme cleaves the peptide bond between proline and p-nitroanilide, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be quantified by measuring the absorbance of light at 405-410 nm, is directly proportional to the enzymatic activity.[3][4] This principle forms the basis of a simple and robust spectrophotometric assay for enzyme activity.

Key Enzymes in Neuropeptide Metabolism Targeted by this compound

Two primary enzymes involved in neuropeptide metabolism can be studied using this compound and its analogues:

-

Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP) : PEP is a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[5] This specificity makes it a key player in the degradation and maturation of a wide range of neuropeptides and peptide hormones, including substance P, vasopressin, thyrotropin-releasing hormone (TRH), and neurotensin.[6][7] Altered PEP activity has been implicated in various neurological and psychiatric disorders.[6][8] this compound is a well-established and widely used substrate for assaying PEP activity.[1][2][9][10]

-

Dipeptidyl Peptidase IV (DPP-IV/CD26) : DPP-IV is a transmembrane glycoprotein and a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[11] It plays a crucial role in inactivating a variety of signaling peptides, including the incretin hormone glucagon-like peptide-1 (GLP-1) and several neuropeptides such as Neuropeptide Y (NPY) and Peptide YY (PYY).[12][13] By cleaving these neuropeptides, DPP-IV can alter their receptor specificity and biological function.[14] While Gly-Pro-pNA (lacking the N-terminal 'Z' group) is the more conventional substrate for DPP-IV,[3][15][16] this compound has also been utilized in the study of proline-specific peptidases and their inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic reactions involving this compound and related substrates with Prolyl Endopeptidase and Dipeptidyl Peptidase IV.

Table 1: Michaelis-Menten Constants (Km)

| Enzyme | Substrate | Km Value | Source Organism/Type | Reference |

| Prolyl Endopeptidase (PEP) | This compound | 0.81 mM | Aeromonas punctata (recombinant) | [6] |

| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-2-naphthylamide | 1.4 x 10⁻⁴ M | Flavobacterium sp. | [2] |

| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-MCA | 2.5 x 10⁻⁵ M | Flavobacterium sp. | [2] |

| Prolyl Endopeptidase (ZIP) | Z-Gly-Pro-MCA | 54 µM | Bovine Serum | [17] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 691.9 µM | Porcine Kidney | [18] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-2-naphthylamide | 0.66 mM | Not Specified | [15] |

Table 2: Catalytic Constants (kcat)

| Enzyme | Substrate | kcat Value | Source Organism/Type | Reference |

| Prolyl Endopeptidase (PEP) | This compound | 505 s⁻¹ | Aeromonas punctata (recombinant) | [6] |

Table 3: Catalytic Efficiency (kcat/Km)

| Enzyme | Substrate | kcat/Km Value | Source Organism/Type | Reference |

| Prolyl Endopeptidase (PEP) | This compound | 623 s⁻¹ mM⁻¹ | Aeromonas punctata (recombinant) | [6] |

| Prolyl Endopeptidase (PEP) | This compound | 1.7 x 10⁴ M⁻¹ s⁻¹ | Human (recombinant) | [13] |

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 4.2 x 10⁵ M⁻¹ s⁻¹ | Human (recombinant) | [13] |

Table 4: Inhibitor Constants (IC50 and Ki)

| Enzyme | Inhibitor | Substrate | IC50/Ki Value | Reference |

| Prolyl Endopeptidase (PEP) | Z-Pro-prolinal | Z-Gly-Pro-MCA | Ki = 14 nM | [17] |

| Dipeptidyl Peptidase IV (DPP-IV) | Saxagliptin | Gly-Pro-pNA | Ki* = 0.35 nM | [19] |

| Dipeptidyl Peptidase IV (DPP-IV) | Lys-Pip | Ala-Pro-pNA | IC50 = 0.1 µM | [4] |

| Dipeptidyl Peptidase IV (DPP-IV) | Cyanidin 3-O-glucoside | Gly-Pro-AMC | IC50 = 81.05 µM | [20] |

| Dipeptidyl Peptidase IV (DPP-IV) | Hyperoside | Gly-Pro-AMC | IC50 = 138.79 µM | [20] |

| Dipeptidyl Peptidase IV (DPP-IV) | Isoliquiritigenin | Gly-Pro-AMC | IC50 = 149.96 µM | [20] |

| Dipeptidyl Peptidase IV (DPP-IV) | Myricetin | Gly-Pro-AMC | IC50 = 156.29 µM | [20] |

| Dipeptidyl Peptidase IV (DPP-IV) | Narcissoside | Gly-Pro-AMC | IC50 = 166.52 µM | [20] |

Experimental Protocols

Prolyl Endopeptidase (PEP) Activity Assay using this compound

This protocol is adapted from methodologies used for bacterial and recombinant PEP.[1][2][21]

Materials:

-

This compound (Substrate)

-

Prolyl Endopeptidase (purified or in biological sample)

-

0.1 M Potassium Phosphate buffer, pH 7.0

-

40% (v/v) 1,4-Dioxane in water

-

1 M Acetate buffer, pH 4.0

-

50 mM Potassium Phosphate buffer, pH 7.0 (for enzyme dilution)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm

-

Thermostated water bath or incubator (30°C or 37°C)

Procedure:

-

Substrate Solution Preparation (5 mM): Dissolve 21.3 mg of this compound (MW = 426.43 g/mol ) in approximately 8 ml of 40% 1,4-dioxane in a warm water bath (around 60°C) to aid dissolution.[1][2] Once dissolved, cool to room temperature and adjust the final volume to 10 ml with 40% 1,4-dioxane. This solution should be prepared fresh.

-

Enzyme Preparation: Prepare a stock solution of the enzyme in ice-cold 50 mM potassium phosphate buffer (pH 7.0). Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 0.05-0.2 U/mL) using the same cold buffer.[2]

-

Reaction Mixture Preparation: In a test tube or microplate well, prepare the reaction mixture by adding:

-

1.0 ml of 0.1 M Potassium Phosphate buffer (pH 7.0)

-

0.25 ml of 5 mM this compound solution

-

-

Assay Initiation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes. To start the reaction, add 0.1 ml of the diluted enzyme solution and mix gently.

-

Incubation: Incubate the reaction mixture for a fixed period (e.g., 5-15 minutes) at the chosen temperature. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 2.0 ml of 1 M Acetate buffer (pH 4.0).[1][2]

-

Absorbance Measurement: Measure the absorbance of the solution at 410 nm against a blank.

-

Blank Preparation: Prepare a blank by incubating the reaction mixture (buffer and substrate) without the enzyme for the same duration. After the incubation period, add the stopping solution (acetate buffer), and then add the enzyme solution. This accounts for any non-enzymatic hydrolysis of the substrate.

-

Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline at 410 nm being approximately 8,800 M⁻¹cm⁻¹. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Dipeptidyl Peptidase IV (DPP-IV) Activity Assay using Gly-Pro-pNA

This protocol is based on standard methods for assaying DPP-IV activity.[11][15]

Materials:

-

Gly-Pro-pNA hydrochloride (Substrate)

-

Dipeptidyl Peptidyl IV (purified or in biological sample)

-

100 mM Tris-HCl buffer, pH 8.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Thermostated water bath or incubator (37°C)

Procedure:

-

Substrate Solution Preparation (e.g., 1 mM): Prepare a stock solution of Gly-Pro-pNA in the Tris-HCl buffer.

-

Enzyme Preparation: Prepare a stock solution of DPP-IV in Tris-HCl buffer. Dilute the enzyme to the desired working concentration immediately before use.

-

Reaction Mixture Preparation: In a microplate well, add:

-

Buffer to make up the final volume

-

Enzyme solution

-

-

Assay Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Start the reaction by adding the Gly-Pro-pNA substrate solution to a final concentration of, for example, 0.5 mM.[15]

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time in a kinetic mode.

-

Blank Preparation: A blank reaction containing the substrate and buffer but no enzyme should be run to correct for any spontaneous substrate degradation.

-

Calculation of Activity: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. Enzyme activity is calculated using the molar extinction coefficient of p-nitroaniline.

Signaling Pathways and Experimental Workflows

Neuropeptide Y (NPY) Metabolism by DPP-IV

NPY is a potent neuropeptide involved in regulating appetite, energy balance, and cardiovascular function. Full-length NPY(1-36) acts on a range of Y receptors (Y1, Y2, Y4, Y5). DPP-IV cleaves the N-terminal Tyr-Pro dipeptide from NPY(1-36) to generate NPY(3-36).[14] This truncated form has a higher affinity for the Y2 receptor, which is involved in presynaptic inhibition of neurotransmitter release, and a reduced affinity for the Y1 receptor, which mediates many of the postsynaptic effects of NPY, such as vasoconstriction.[22] This enzymatic processing by DPP-IV serves as a critical switch, altering the signaling cascade initiated by NPY.

Caption: Metabolism of Neuropeptide Y (NPY) by Dipeptidyl Peptidase IV (DPP-IV).

Experimental Workflow for Screening PEP Inhibitors

The chromogenic assay using this compound is highly amenable to high-throughput screening (HTS) for the identification of novel PEP inhibitors, which are of interest for treating neurological disorders.

Caption: High-throughput screening workflow for Prolyl Endopeptidase (PEP) inhibitors.

Conclusion

This compound and its analogues are powerful and versatile tools for the in vitro characterization of proline-specific peptidases, particularly Prolyl Endopeptidase. The simplicity and robustness of the chromogenic assay have facilitated significant advances in our understanding of the role of these enzymes in neuropeptide metabolism. For researchers in both academia and the pharmaceutical industry, the use of this compound provides a reliable method for measuring enzyme activity, screening for novel inhibitors, and ultimately, for developing new therapeutic strategies targeting the intricate network of neuropeptide signaling. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to unravel the complexities of neuropeptide function and its dysregulation in disease.

References

- 1. PSP-101, Proline specific endopeptidase│Enzyme List│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]

- 2. toyobo-global.com [toyobo-global.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl endopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tribioscience.com [tribioscience.com]

- 11. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. DPP (Dipeptidyl Peptidase)-4 Inhibition Potentiates the Vasoconstrictor Response to NPY (Neuropeptide Y) in Humans During Renin-Angiotensin-Aldosterone System Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gly-Pro-pNA: A Versatile Chromogenic Substrate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide) is a synthetic chromogenic peptide substrate that has become an invaluable tool in drug discovery, particularly for the screening and characterization of inhibitors targeting a specific class of serine proteases. Its utility lies in its ability to be cleaved by enzymes that recognize the Gly-Pro sequence, releasing a yellow-colored product, p-nitroaniline (pNA), which can be easily quantified spectrophotometrically. This guide provides a comprehensive overview of this compound, its target enzymes, kinetic parameters, and detailed protocols for its use in inhibitor screening assays.

Core Concepts: The Chemistry of Detection

The fundamental principle behind the use of this compound lies in its enzymatic hydrolysis. In the presence of a suitable protease, the amide bond between the proline residue and the p-nitroanilide moiety is cleaved. This releases p-nitroaniline, which exhibits a distinct absorbance maximum at wavelengths between 405 and 410 nm. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for a straightforward and continuous colorimetric assay.

Target Enzymes

This compound is primarily a substrate for prolyl endopeptidase (PEP), but its utility extends to other proline-specific peptidases, making it a versatile tool for studying several key drug targets.

-

Prolyl Endopeptidase (PEP): Also known as prolyl oligopeptidase (POP), PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids in length).[1] Its involvement in the maturation and degradation of neuropeptides and peptide hormones has implicated it in neurological disorders, making it a target for the development of cognitive enhancers and neuroprotective agents.[2]

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): DPP-IV is a transmembrane glycoprotein that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] It plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Consequently, DPP-IV inhibitors are a major class of therapeutics for type 2 diabetes.[3]

-

Fibroblast Activation Protein (FAP): FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[5][6] Its expression is low in normal tissues, making it an attractive target for cancer therapy and diagnostic imaging. FAP exhibits both dipeptidyl peptidase and endopeptidase activities.[7]

Quantitative Data: A Comparative Overview

The following tables summarize the key quantitative data for the interaction of this compound with its primary target enzymes and the inhibitory potency of various compounds.

Table 1: Kinetic Parameters for the Hydrolysis of this compound

| Enzyme | Source Organism/Tissue | Km (mM) | Vmax | kcat (s⁻¹) | kcat/Km (s⁻¹·mM⁻¹) | Reference(s) |

| Prolyl Endopeptidase (PEP) | Aeromonas punctata | 0.81 | Not Reported | 505 | 623 | [2] |

| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant Human | 0.6919 | Not Reported | Not Reported | Not Reported | [8] |

| Dipeptidyl Peptidase IV (DPP-IV) | Recombinant Human | 0.2655 | Not Reported | Not Reported | Not Reported | [8] |

| Fibroblast Activation Protein (FAP) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). Data for FAP with this compound was not available in the reviewed literature.

Table 2: IC50 Values of Inhibitors using Gly-Pro-pNA or Related Substrates

| Enzyme | Inhibitor | Substrate Used | IC50 | Reference(s) |

| Prolyl Endopeptidase (PEP) | Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) | Not Specified | Ki: 15 nM | [9] |

| Prolyl Endopeptidase (PEP) | S 17092 | Not Specified | 1.2 nM | [9] |

| Prolyl Endopeptidase (PEP) | Prolyl endopeptidase inhibitor 2 | Not Specified | 31.11 µM | [9] |

| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | Gly-Pro-pNA | 11.45 nM | [8] |

| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | Gly-Pro-pNA | 20.49 nM | [8] |

| Dipeptidyl Peptidase IV (DPP-IV) | Vildagliptin | LC-MS based assay with Gly-Pro-pNA | 20.82 nM | [8] |

| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | LC-MS based assay with Gly-Pro-pNA | 63.07 nM | [8] |

| Dipeptidyl Peptidase IV (DPP-IV) | Sitagliptin | GP-BAN (fluorescent probe) | 36.22 nM (recombinant), 39.18 nM (human plasma) | [10][11] |

| Fibroblast Activation Protein (FAP) | OncoFAP | Z-Gly-Pro-AMC | 16.8 nM (human), 22.3 nM (murine) | [12] |

| Fibroblast Activation Protein (FAP) | FAP-IN-1 | Not Specified | 3.3 nM | [2] |

| Fibroblast Activation Protein (FAP) | FAP-IN-5 | Not Specified | 1.7 nM | [2] |

| Fibroblast Activation Protein (FAP) | UAMC-1110 | Not Specified | 3.2 nM | [2] |

Note: IC50 values are highly dependent on the substrate and its concentration. The data presented here is for comparative purposes. For direct comparison, assays should be performed under identical conditions.

Experimental Protocols

The following are detailed methodologies for performing enzyme activity and inhibitor screening assays using this compound. These protocols are intended as a starting point and may require optimization for specific experimental setups.

Prolyl Endopeptidase (PEP) Activity Assay

Materials:

-

PEP enzyme

-

This compound (Substrate)

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0

-

Substrate Solvent: 40% (v/v) Dioxane in water

-

Stop Solution: 1 M Acetate buffer, pH 4.0

-

Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

Procedure:

-

Substrate Preparation: Dissolve this compound in the substrate solvent to a stock concentration of 5 mM. This may require gentle warming (e.g., 60°C) to fully dissolve.[13]

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

160 µL of Assay Buffer

-

20 µL of Substrate solution (final concentration will be 0.5 mM)

-

-

Enzyme Addition: Add 20 µL of PEP enzyme solution (pre-diluted in assay buffer to the desired concentration) to initiate the reaction. For a blank or negative control, add 20 µL of assay buffer instead of the enzyme.

-

Incubation and Measurement: Immediately start monitoring the increase in absorbance at 410 nm at a constant temperature (e.g., 30°C or 37°C) for a set period (e.g., 10-30 minutes).[13] The rate of change in absorbance is proportional to the enzyme activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay

Materials:

-

DPP-IV enzyme

-

This compound (or Gly-Pro-pNA)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Assay Plate Preparation:

-

To test wells, add 10 µL of test compound at various concentrations.

-

To positive control wells (no inhibition), add 10 µL of solvent (e.g., DMSO).

-

To negative control wells (no enzyme), add 10 µL of solvent.

-

-

Enzyme Addition: Add 80 µL of DPP-IV enzyme solution (in Assay Buffer) to the test and positive control wells. Add 80 µL of Assay Buffer to the negative control wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Substrate Addition: Add 10 µL of this compound solution (prepared in Assay Buffer) to all wells to start the reaction. The final substrate concentration should be at or near the Km value.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30 minutes.[8]

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Fibroblast Activation Protein (FAP) Activity Assay (adapted for this compound)

Materials:

-

Recombinant FAP enzyme

-

This compound

-

Assay Buffer: 50 mM Tris, 140 mM NaCl, pH 7.5[7]

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine:

-

170 µL of Assay Buffer

-

10 µL of this compound solution (to achieve a final concentration in the desired range)

-

-

Enzyme Addition: Add 20 µL of FAP enzyme solution to start the reaction. For a blank, add 20 µL of Assay Buffer.

-

Measurement: Monitor the increase in absorbance at 410 nm at a constant temperature (e.g., 25°C or 37°C).[7]

Note: While Z-Gly-Pro-AMC is more commonly reported for FAP assays, this compound can be used. The protocol may require optimization for substrate and enzyme concentrations.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. toyobo-global.com [toyobo-global.com]

Prolyl Endopeptidase (PREP) and its Substrate Specificity for Z-Gly-Pro-pNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prolyl endopeptidase (PREP), a serine protease with significant implications in neuroscience and drug development. The focus of this guide is the enzyme's interaction with the chromogenic substrate Z-Gly-Pro-pNA (N-benzyloxycarbonyl-Glycyl-L-Proline p-nitroanilide), a widely used tool for assaying PREP activity. This document details the substrate specificity, kinetic parameters, experimental protocols, and the role of PREP in relevant signaling pathways.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that belongs to the serine peptidase family.[1] It is distinguished by its ability to cleave peptide bonds at the C-terminal side of proline residues within oligopeptides.[1] This enzymatic activity is crucial in the maturation and degradation of various peptide hormones and neuropeptides, including substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[2][3] Due to its role in regulating the levels of these signaling molecules, PREP has been implicated in a range of physiological processes and pathological conditions, including neurological disorders, inflammation, and blood pressure regulation.[2][4] The enzyme's unique specificity for proline-containing peptides makes it a compelling target for therapeutic intervention.

Substrate Specificity and the Role of this compound

The substrate this compound is a synthetic peptide derivative that serves as a convenient and reliable tool for measuring PREP activity. The enzyme recognizes and cleaves the peptide bond between the proline residue and the p-nitroaniline (pNA) moiety. This cleavage releases the chromophore p-nitroaniline, which can be quantified spectrophotometrically, typically by measuring the increase in absorbance at 405-410 nm.

The specificity of PREP for this compound is a cornerstone of its utility in research. The enzyme's active site accommodates the proline residue, and the benzyloxycarbonyl (Z) group at the N-terminus and the glycine residue contribute to the binding affinity. This specific interaction allows for the sensitive and selective measurement of PREP activity in various biological samples and high-throughput screening of potential inhibitors.

Quantitative Data: Kinetic Parameters

The kinetic parameters of PREP with this compound have been characterized for enzymes from various species. This data is essential for comparative studies and for understanding the enzyme's catalytic efficiency.

| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Aeromonas punctata | 0.81 | 505 | 6.23 x 105 | [2] |

| Human | - | - | 1.7 x 104 | [5] |

| Flavobacterium sp. (with Z-Gly-Pro-2NNap) | 0.14 | - | - | [6] |

| Flavobacterium sp. (with Z-Gly-Pro-MCA) | 0.025 | - | - | [6] |

Note: Data for Flavobacterium sp. is for structurally similar substrates, Z-Gly-Pro-2-naphthylamide (2NNap) and Z-Gly-Pro-7-amino-4-methylcoumarin (MCA), and is included for comparative purposes. The kcat/Km value for human PREP was determined at the optimal pH.[5]

Experimental Protocols

Prolyl Endopeptidase Activity Assay

This protocol describes a standard method for determining PREP activity using this compound.

Materials:

-

Prolyl endopeptidase (purified or in cell/tissue lysate)

-

This compound substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[2]

-

Spectrophotometer capable of measuring absorbance at 410 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 40% 1,4-dioxane in buffer).[7]

-

In a microplate or cuvette, add the assay buffer.

-

Add the enzyme solution to the assay buffer and pre-incubate at the desired temperature (e.g., 34°C).[2]

-

Initiate the reaction by adding the this compound substrate solution. The final concentration of the substrate should be varied to determine kinetic parameters, typically ranging from 31 to 500 µM.[2]

-

Immediately monitor the increase in absorbance at 410 nm over time. The initial velocity (Vo) of the reaction is calculated from the linear portion of the absorbance curve.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

Inhibitor Screening Assay

This protocol outlines a method for screening potential PREP inhibitors using this compound.

Materials:

-

Prolyl endopeptidase

-

This compound substrate

-

Test compounds (potential inhibitors)

-

Assay Buffer

-

Spectrophotometer

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a microplate, add the assay buffer, the enzyme solution, and the test compound solution.

-

Pre-incubate the enzyme with the test compound for a defined period to allow for binding.

-

Initiate the reaction by adding the this compound substrate. The substrate concentration should ideally be close to the Km value for the enzyme.

-

Monitor the reaction rate as described in the activity assay protocol.

-

A control reaction without any inhibitor should be run to determine the 100% activity level.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined.

Visualization of Workflows and Pathways

Experimental Workflow for PREP Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular prolyl endoprotease from Aspergillus niger and its use in the debittering of protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. toyobo-global.com [toyobo-global.com]

- 7. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromogenic Assay Using Z-Gly-Pro-pNA

This technical guide provides a comprehensive overview of the chromogenic assay utilizing the synthetic substrate Z-Gly-Pro-pNA (N-carbobenzoxy-glycyl-prolyl-p-nitroanilide). It is designed for researchers, scientists, and drug development professionals who employ this assay for the characterization of specific proteases, particularly prolyl endopeptidase (PEP) and dipeptidyl peptidase IV (DPP-IV). This document details the core principles of the assay, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of key biological pathways and experimental workflows.

Core Principles of the this compound Assay

The this compound assay is a widely used colorimetric method for detecting and quantifying the activity of proteases that exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. The substrate, this compound, is a synthetic peptide composed of glycine and proline, with a p-nitroanilide (pNA) group attached to the carboxyl-terminus of proline and a benzyloxycarbonyl (Z) group protecting the N-terminus of glycine.

In its intact form, this compound is colorless. However, upon enzymatic cleavage of the Pro-pNA bond, the chromogenic group p-nitroanilide is released. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405-410 nm.[1][2][3][4] The rate of pNA release, measured as the increase in absorbance over time, is directly proportional to the enzymatic activity under appropriate conditions.

This assay is particularly valuable for studying two key enzymes:

-

Prolyl Endopeptidase (PEP) (EC 3.4.21.26): Also known as prolyl oligopeptidase, PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[5][6] It is implicated in the metabolism of neuropeptides and peptide hormones.[5][7]

-

Dipeptidyl Peptidase IV (DPP-IV) (EC 3.4.14.5): Also known as CD26, DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[8][9] It plays a crucial role in glucose metabolism by degrading incretins and is a significant target in the treatment of type 2 diabetes.[9]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymatic hydrolysis of this compound by prolyl endopeptidase and dipeptidyl peptidase IV. These values can vary depending on the specific enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Prolyl Endopeptidase (PEP) | Flavobacterium sp. | 0.14 (for Z-Gly-Pro-2NNap) | - | - | [3] |

| Prolyl Endopeptidase (PEP) | Aeromonas punctata | 0.81 | 505 | 6.23 x 10⁵ | [2] |

| Dipeptidyl Peptidase IV (DPP-IV) | Human | - | - | 4.2 x 10⁵ (for Gly-Pro-pNA) | [10] |

| Dipeptidyl Peptidase IV (DPP-IV) | Purified | 0.2 | - | - | [11] |

Note: Data for DPP-IV with the exact this compound substrate is less commonly reported; values for the similar substrate Gly-Pro-pNA are often used as a reference.

Table 2: Optimal Reaction Conditions

| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |

| Prolyl Endopeptidase (Flavobacterium sp.) | 6.5 | 37 | [3] |

| Prolyl Endopeptidase (Aspergillus niger) | 4.0 | 50-60 | [12] |

| Prolyl Endopeptidase (Bovine Serum) | 6.5 | 37 | [13] |

| Dipeptidyl Peptidase IV | 7.4 - 8.7 | 37 | |

| Dipeptidyl Peptidase IV | 8.0 | 37 | [14] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound chromogenic assay.

Reagents and Materials

-

Enzyme: Purified or partially purified prolyl endopeptidase or dipeptidyl peptidase IV.

-

Substrate: this compound.

-

Buffer: 0.1 M Tris-HCl, pH 8.0 at 37°C (for DPP-IV) or 0.1 M Potassium Phosphate buffer, pH 7.0 (for PEP).[3][14]

-

Solvent for Substrate: Dioxane or Dimethyl sulfoxide (DMSO) to prepare a stock solution of this compound.[3][4]

-

Reaction Termination Solution (for endpoint assays): 1 M Acetate buffer, pH 4.0.[3]

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm or 410 nm.[3][4][14]

-

96-well microplates (optional, for high-throughput screening).

-

Incubator or water bath set to the optimal temperature.

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of the enzyme in the appropriate assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of dioxane or DMSO to create a concentrated stock solution (e.g., 5 mM).[3]

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the K_m_ value for kinetic studies or at a saturating concentration for inhibitor screening.

Assay Procedure (Microplate Format)

-

Prepare the Reaction Plate:

-

Add the appropriate volume of assay buffer to each well of a 96-well microplate.

-

Add the desired volume of the enzyme solution to the appropriate wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.

-

-

Initiate the Reaction: Add the working substrate solution to each well to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Absorbance Measurement:

-

Kinetic Assay (Continuous): Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes) using a microplate reader with kinetic capabilities.

-

Endpoint Assay: After a fixed incubation time (e.g., 15 minutes), stop the reaction by adding a termination solution (e.g., 1 M Acetate buffer, pH 4.0).[3] Then, measure the final absorbance at 405 nm.

-

-

Blank Correction: Include control wells that contain all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis and Calculation of Enzyme Activity

-

Calculate the rate of reaction (ΔAbs/min): For kinetic assays, determine the slope of the linear portion of the absorbance versus time plot. For endpoint assays, subtract the absorbance of the blank from the absorbance of the sample.

-

Determine the concentration of p-nitroanilide released: Use the Beer-Lambert law (A = εcl), where:

-

A is the absorbance.

-

ε is the molar extinction coefficient of p-nitroanilide (typically ~10,500 M⁻¹cm⁻¹ at 405 nm, but should be determined experimentally under the specific assay conditions).

-

c is the concentration of pNA.

-

l is the path length of the light beam through the solution (in cm).

-

-

Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Activity (U/mL) = (ΔAbs/min) / (ε * l) * (Total reaction volume / Enzyme volume) * 10⁶

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound chromogenic assay.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway

DPP-IV is a multifunctional protein with roles beyond its enzymatic activity. It is involved in various signaling pathways that regulate immune responses, cell adhesion, and apoptosis.[9] A key function of DPP-IV is the degradation of incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a major therapeutic strategy for type 2 diabetes.[9] The diagram below provides a simplified representation of the role of DPP-IV in the incretin pathway.

Applications in Research and Drug Development

The this compound assay is a robust and versatile tool with numerous applications:

-

Enzyme Characterization: Determination of kinetic parameters (K_m_, V_max_, k_cat_) and investigation of the effects of pH, temperature, and ionic strength on enzyme activity.

-

High-Throughput Screening (HTS): Screening of large compound libraries to identify potential inhibitors of PEP and DPP-IV. This is particularly relevant in the discovery of new drugs for neurological disorders and type 2 diabetes.

-

Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of newly synthesized inhibitor analogues.

-

Quality Control: Assessing the purity and activity of enzyme preparations.

-

Clinical Diagnostics: While less common, this assay can be adapted to measure enzyme activity in biological samples.

Conclusion

The chromogenic assay using this compound remains a cornerstone for the functional analysis of prolyl endopeptidase and dipeptidyl peptidase IV. Its simplicity, reliability, and adaptability make it an invaluable tool for both basic research and drug discovery. This technical guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this assay in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toyobo-global.com [toyobo-global.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sinobiological.com [sinobiological.com]

- 6. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. DIPEPTIDYL PEPTIDASE-4 (DPP4) [flipper.diff.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Stability and Storage of Z-Gly-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals